Unique X-Ray Crystallographic Structure Determination: Dbpi-Rifamycin S as the Sole Structural Prototype for the Pyridoimidazorifamycin Class
Dbpi-rifamycin S is the only compound in the 4-deoxypyridoimidazorifamycin SV series (compounds 6–11) for which a complete X-ray crystal structure has been determined and deposited in the Cambridge Structural Database [1]. The 3'-bromo substituent was explicitly chosen to provide the heavy-atom scattering needed for phase determination. The resulting crystal structure (space group, unit cell parameters, and atomic coordinates fully published) confirmed the mesomeric betaine form: the pyrido nitrogen carries a formal positive charge while the imidazo nitrogen carries a formal negative charge [1][2]. By contrast, rifaximin (L/105, the clinical candidate from this series, with a 4'-methyl substituent in place of bromine) was characterized only by solution NMR and has no publicly available single-crystal X-ray structure [3]. Rifampicin pentahydrate was later also shown to adopt a zwitterionic form, but its zwitterion involves a deprotonated phenol OH with proton transfer to a piperazine nitrogen—a structurally and mechanistically distinct arrangement from the pyridoimidazo betaine [4].
| Evidence Dimension | Availability of definitive X-ray crystal structure for structural authentication |
|---|---|
| Target Compound Data | Complete X-ray crystal structure determined; mesomeric betaine confirmed: pyrido N⁺ / imidazo N⁻; bromine atom at 3' position served as heavy atom for phasing |
| Comparator Or Baseline | Rifaximin (L/105): no publicly available single-crystal X-ray structure; structure inferred from solution ¹H NMR only. Rifampicin: different zwitterionic form (phenolate-piperazinium). Rifamycin SV: no pyridoimidazo system. |
| Quantified Difference | Dbpi-rifamycin S is the only compound providing crystallographic-grade structural proof for the pyridoimidazo betaine pharmacophore; no equivalent structure exists for any other series member |
| Conditions | X-ray diffraction on single crystals grown from the synthesized compound; structure solved by direct methods with heavy-atom phasing (Brufani et al., J Antibiot 37:1623-1627, 1984) |
Why This Matters
For procurement decisions in structural biology, analytical reference standard programs, or computational chemistry (docking, MD simulations) requiring authenticated 3D coordinates of the pyridoimidazorifamycin scaffold, Dbpi-rifamycin S is the only viable choice—no crystallographic alternative exists.
- [1] Brufani M, Cellai L, Cerrini S, Fedeli W, Marchi E, Segre A, Vaciago A. X-ray crystal structure of 4-deoxy-3'-bromopyrido[1',2'-1,2]imidazo[5,4-c]rifamycin S. J Antibiot (Tokyo). 1984 Dec;37(12):1623-7. doi: 10.7164/antibiotics.37.1623. PMID: 6549316. View Source
- [2] Marchi E, Montecchi L, Venturini AP, Mascellani G, Brufani M, Cellai L. 4-Deoxypyrido[1',2':1,2]imidazo[5,4-c]rifamycin SV derivatives. A new series of semisynthetic rifamycins with high antibacterial activity and low gastroenteric absorption. J Med Chem. 1985 Jul;28(7):960-3. doi: 10.1021/jm00145a020. PMID: 4009619. View Source
- [3] Brufani M, Cellai L, Marchi E, Segre A. The synthesis of 4-deoxypyrido[1',2'-1,2]imidazo[5,4-c]rifamycin SV derivatives. J Antibiot (Tokyo). 1984 Dec;37(12):1611-22. doi: 10.7164/antibiotics.37.1611. PMID: 6526730. View Source
- [4] Gadret M, Goursolle M, Leger JM, Colleter JC. Redetermination of rifampicin pentahydrate revealing a zwitterionic form of the antibiotic. Acta Crystallogr B. 2012;68(Pt 3):287-96. doi: 10.1107/S0108768112012345. View Source
